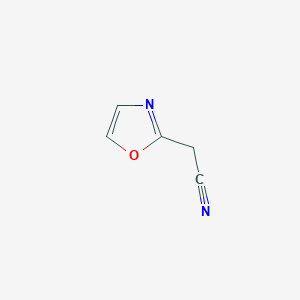

2-(Oxazol-2-YL)acetonitrile

Übersicht

Beschreibung

2-(Oxazol-2-YL)acetonitrile is a heterocyclic compound featuring an oxazole ring attached to an acetonitrile group

Wirkmechanismus

Target of Action

2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .

Mode of Action

It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Given the biological activities associated with oxazoline derivatives , it can be inferred that this compound might have similar effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-2-YL)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of aromatic nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, a solvent-free protocol using a biopolymer-based catalyst, cellulose sulfuric acid, has been developed for the synthesis of 2-oxazolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines and their oxidation to oxazoles, suggests potential scalability for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxazol-2-YL)acetonitrile undergoes various chemical reactions, including:

Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.

Substitution: The compound can participate in substitution reactions, such as the arylation of oxazoles using palladium-catalyzed methods.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(Oxazol-2-YL)acetonitrile has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoxazole: A similar compound with a benzene ring fused to an oxazole ring.

Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.

Imidazole: Features two nitrogen atoms in the five-membered ring.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

2-(Oxazol-2-YL)acetonitrile, a heterocyclic compound characterized by the presence of an oxazole ring and a nitrile group, has garnered attention in the fields of medicinal chemistry and biological research. This compound's unique chemical structure contributes to its potential biological activities, which include antimicrobial, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄N₂O. It features a five-membered aromatic ring containing nitrogen and oxygen, which influences its reactivity and interaction with biological targets.

Target Interactions : this compound acts through various non-covalent interactions with enzymes and receptors. Research indicates that oxazoline derivatives can modulate biochemical pathways by inhibiting specific enzymes or altering receptor activity.

Biochemical Pathways : The compound is involved in several metabolic pathways, particularly those related to inflammation and cell signaling. Its ability to interact with key proteins suggests potential therapeutic applications in diseases where these pathways are disrupted.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that oxazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results.

- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Recent research indicates that oxazole derivatives can influence neurodegenerative processes. For example, compounds structurally related to this compound have been shown to reduce the aggregation of neurotoxic proteins, such as α-synuclein, in models of Parkinson's disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on various oxazole derivatives, including this compound, assessed their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotection in Parkinson's Disease Models

In vivo studies using transgenic mouse models of Parkinson's disease demonstrated that an analog of this compound effectively reduced motor impairment and levels of oligomerized α-synuclein in the brain. This highlights the neuroprotective potential of compounds within this class .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 2-(Thiazol-2-YL)acetonitrile | Thiazole derivative | Exhibits distinct antimicrobial properties |

| 2-(Benzoxazol-2-YL)acetonitrile | Benzoxazole derivative | Known for potent anticancer activity |

| 5-Methyl-oxazole | Methyl-substituted | Displays unique reactivity patterns in synthesis |

These comparisons underscore the versatility and significance of oxazole derivatives in chemical research and applications.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that derivatives of this compound have favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings are critical for evaluating their therapeutic potential and guiding further drug development efforts.

Eigenschaften

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 | |

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809533-78-6 | |

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.